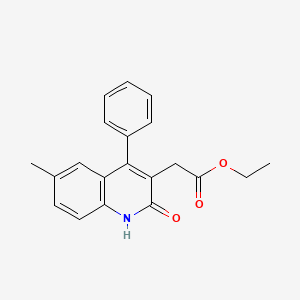

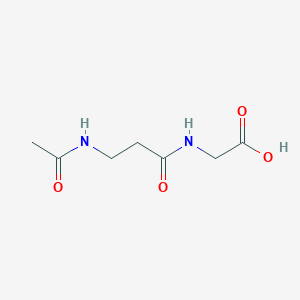

![molecular formula C11H14ClN3O B2854024 N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353948-31-8](/img/structure/B2854024.png)

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is a compound that contains a pyrrolidine ring and a benzoxazole ring. Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . Benzoxazole is a heterocyclic compound comprised of fused benzene and oxazole rings .

Synthesis Analysis

While the specific synthesis pathway for “N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is not available, pyrrolidine and benzoxazole derivatives have been synthesized for various medicinal chemistry applications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación

Organocatalysis in Chemical Reactions

The synthesis of diamine derivatives, including those related to N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride, has been explored for use as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions. These compounds offer potential in the field of organocatalysis, providing a means to facilitate and control various chemical reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Protein Tyrosine Kinase Inhibition

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride analogs have been investigated for their inhibitory effects on protein tyrosine kinases. These compounds, such as TG100435, are being studied for their potential in treating diseases mediated by aberrant protein tyrosine kinase activity (Hu et al., 2007).

Synthesis of Biologically Potent Compounds

Research has focused on the synthesis of biologically potent compounds, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, through oxidative C–S bond formation strategies using derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine. These methods are significant for developing new pharmaceuticals and other biologically active molecules (Mariappan et al., 2016).

Toll-Like Receptor Inhibition

Certain derivatives of N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride have been identified as inhibitors of Toll-like receptors (TLR), particularly TLR7 and TLR9. This finding is crucial for developing therapeutics for autoimmune diseases such as lupus (Lamphier et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-pyrrolidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)14-11(15-10)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAXVSCXZGIDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)

![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)